molecular formula C21H38O2 B12727660 Methyl (8Z,11Z)-8,11-eicosadienoate CAS No. 54600-59-8

Methyl (8Z,11Z)-8,11-eicosadienoate

Cat. No.: B12727660
CAS No.: 54600-59-8
M. Wt: 322.5 g/mol
InChI Key: ZKWFNMCEQQQMRX-XVTLYKPTSA-N
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Description

Methyl (8Z,11Z)-8,11-eicosadienoate is a methyl ester of eicosadienoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of two double bonds in the 8th and 11th positions of the carbon chain, both in the cis configuration (denoted by “Z”). It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (8Z,11Z)-8,11-eicosadienoate can be synthesized through the esterification of eicosadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the extraction of eicosadienoic acid from natural sources, followed by its esterification. The process may include steps such as purification, concentration, and esterification under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (8Z,11Z)-8,11-eicosadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (8Z,11Z)-8,11-eicosadienoate has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of methyl (8Z,11Z)-8,11-eicosadienoate are primarily mediated through its interaction with cell membranes and signaling pathways. The compound can be incorporated into phospholipids in cell membranes, altering their fluidity and function. It also modulates the activity of enzymes involved in lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (8Z,11Z)-8,11-eicosadienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate cell membrane structure and function makes it particularly valuable in biological and medical research .

Properties

CAS No.

54600-59-8

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl (8Z,11Z)-icosa-8,11-dienoate

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13-

InChI Key

ZKWFNMCEQQQMRX-XVTLYKPTSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

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